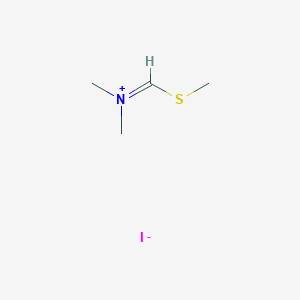
6-氯-5-甲基烟酰胺
描述
6-Chloro-N-methylnicotinamide is a chemical compound with the CAS Number: 54189-82-1. It has a molecular weight of 170.6 and its IUPAC name is 6-chloro-N-methylnicotinamide . It is stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The molecular formula of 6-Chloro-5-methylnicotinamide is C7H7ClN2O . The InChI code is 1S/C7H7ClN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11) .Physical And Chemical Properties Analysis
6-Chloro-5-methylnicotinamide is a solid at room temperature . The physical properties of a substance can include color, density, hardness, and melting and boiling points .科学研究应用
抗炎和神经保护潜力
6-氯-5-甲基烟酰胺及其衍生物因其潜在的抗炎和神经保护特性在科学研究中显示出潜力。例如,相关化合物1-甲基烟酰胺(MNA)已被发现具有显著的抗炎特性,表明类似于6-氯-5-甲基烟酰胺的衍生物可能在治疗各种疾病和紊乱中具有类似的应用(Gebicki et al., 2003)。此外,与6-氯-5-甲基烟酰胺相关的成分烟酰胺以其神经保护作用而闻名,表明对其结构的修改可能增强其在神经保护中的效用(Slomka et al., 2008)。
化学合成和材料科学
已经探索了6-氯-5-甲基烟酰胺衍生物的合成和结构表征,为化学合成和材料科学的进展做出了贡献。与之密切相关的化合物6-甲基烟酰胺的晶体结构揭示了其形成金属配位配合物的潜力,这可能在催化和材料科学中有应用(Schlenker & Staples, 2002)。此外,为与6-氯-5-甲基烟酰胺相关的关键中间体的多千克级制造提供了高效且实用的途径,展示了其在制药工业中的重要性,特别是在制备P2Y12拮抗剂方面,这是一类用于预防血栓的药物(Bell et al., 2012)。
代谢和药理学研究
涉及烟酰胺及其衍生物(包括6-氯-5-甲基烟酰胺)的代谢和药理学研究揭示了它们的生物活性和潜在的治疗应用。例如,烟酰胺和1-甲基烟酰胺已被研究其对同型半胱氨酸诱导的神经毒性的影响,表明6-氯-5-甲基烟酰胺可能具有类似的保护作用,可抵抗神经退行性疾病(Slomka et al., 2008)。此外,对含有类似于6-氯-5-甲基烟酰胺的结构基元的1,3,4-噁二唑硫醚衍生物的抗菌活性和作用机制的研究突显了其作为开发新抗菌剂基础的潜力(Song et al., 2017)。
安全和危害
作用机制
Target of Action
6-Chloro-5-methylnicotinamide, also known as an amide derivative of vitamin B3, is a compound that humans cannot produce endogenously and must derive from exogenous sources . It has been found to have an active role in protecting cells from ultraviolet (UV) radiation-induced damage . The primary targets of this compound are cells that are susceptible to UV radiation, particularly skin cells .
Mode of Action
The compound interacts with its targets by inhibiting sirtuin enzymatic pathways, which regulate cellular metabolism and are pro-inflammatory . Specifically, it inhibits Sirtuin 1, which inhibits apoptosis . This interaction results in the protection of cells from UV radiation-induced damage .
Biochemical Pathways
6-Chloro-5-methylnicotinamide affects the biochemical pathways related to the metabolism of glucose, insulin, and blood lipids . It upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor . This compound is also involved in the formation of NAD (Nicotinamide Adenine Dinucleotide) and NADP (Nicotinamide Adenine Dinucleotide Phosphate), which play important roles in human respiratory function and glucose metabolism .
Pharmacokinetics
It is known that the compound is water-soluble and easily absorbed and utilized by the human body
Result of Action
The molecular and cellular effects of 6-Chloro-5-methylnicotinamide’s action include the protection of cells from UV radiation-induced damage . This results in a reduction in the incidence of non-melanoma skin cancers .
Action Environment
Environmental factors such as UV radiation can influence the action, efficacy, and stability of 6-Chloro-5-methylnicotinamide . For instance, higher levels of UV radiation may increase the demand for this compound in the body to protect cells from damage . .
生化分析
Biochemical Properties
6-Chloro-5-methylnicotinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions. The interaction between 6-Chloro-5-methylnicotinamide and NAD+ can influence the activity of enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and cellular stress responses .
Cellular Effects
6-Chloro-5-methylnicotinamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 6-Chloro-5-methylnicotinamide can induce apoptosis by increasing reactive oxygen species (ROS) levels and causing mitochondrial depolarization . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of 6-Chloro-5-methylnicotinamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes such as sirtuins and PARPs, inhibiting their activity and leading to alterations in cellular processes. For instance, the inhibition of PARPs by 6-Chloro-5-methylnicotinamide can result in the accumulation of DNA damage and activation of cell death pathways . Furthermore, it can influence the expression of genes involved in oxidative stress responses and mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-5-methylnicotinamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-5-methylnicotinamide remains stable under specific conditions, but its degradation products can have different biological activities . Long-term exposure to 6-Chloro-5-methylnicotinamide in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 6-Chloro-5-methylnicotinamide vary with different dosages in animal models. At low doses, it can enhance cellular stress responses and improve metabolic functions. At high doses, it may exhibit toxic or adverse effects, such as increased oxidative stress and cellular damage . Threshold effects have been observed, where specific dosages result in significant changes in cellular and physiological responses .
Metabolic Pathways
6-Chloro-5-methylnicotinamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate redox reactions, energy metabolism, and cellular stress responses. For instance, it can modulate the activity of enzymes involved in the NAD+ salvage pathway, influencing the levels of NAD+ and its related metabolites . Additionally, it can affect metabolic flux and the production of reactive oxygen species, impacting cellular homeostasis .
Transport and Distribution
The transport and distribution of 6-Chloro-5-methylnicotinamide within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by facilitated diffusion or active transport mechanisms . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s biological activity and its ability to modulate cellular processes .
Subcellular Localization
6-Chloro-5-methylnicotinamide exhibits specific subcellular localization patterns that influence its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses . Additionally, its localization to the nucleus can influence gene expression and DNA repair processes .
属性
IUPAC Name |
6-chloro-5-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVCWLISHSRAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280118 | |
| Record name | 6-Chloro-5-methyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65169-44-0 | |
| Record name | 6-Chloro-5-methyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65169-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-methyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-5-methylpyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




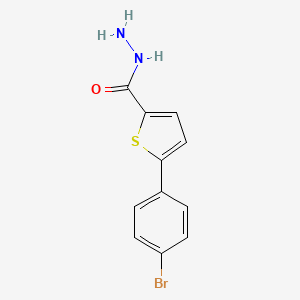
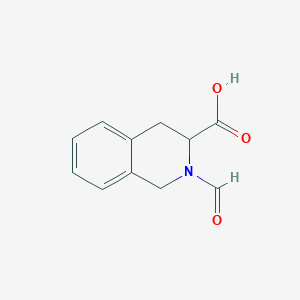
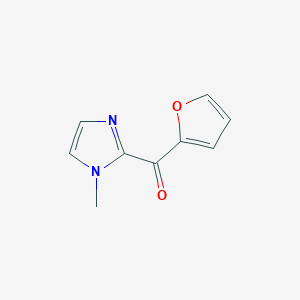
![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)
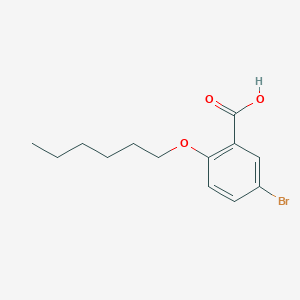


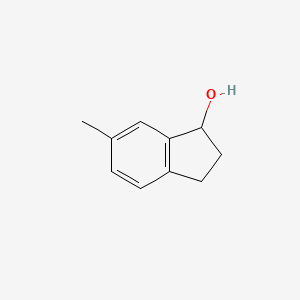
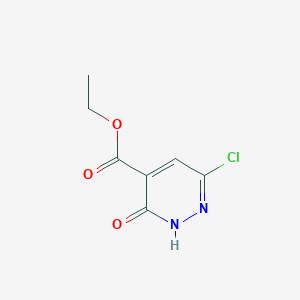

![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)
![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)
